
3-Bromo-2-chloro-5-iodopyridine
Overview
Description
3-Bromo-2-chloro-5-iodopyridine is a trihalogenated pyridine derivative featuring bromine, chlorine, and iodine substituents at positions 3, 2, and 5, respectively (CAS No. 233770-01-9 and related identifiers) . This compound is structurally distinct due to the combination of halogens, which confer unique electronic and steric properties. Pyridines with multiple halogen substituents are critical intermediates in pharmaceutical and agrochemical synthesis, enabling regioselective functionalization via cross-coupling or nucleophilic substitution reactions . The iodine atom at position 5 is particularly notable for its utility in metal-catalyzed reactions, such as Suzuki-Miyaura couplings, due to its favorable leaving-group properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method includes the sequential halogenation of pyridine, where each halogen is introduced under specific conditions to achieve the desired substitution pattern. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, followed by chlorination using thionyl chloride or sulfuryl chloride, and finally iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure precise control over reaction conditions and minimize the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions, where the halogen atoms are replaced by aryl or alkyl groups.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, alcohols, and thiols in the presence of a base.
Coupling Reactions: Palladium or nickel catalysts, boronic acids, stannanes, or alkenes.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while nucleophilic substitution with amines can produce aminopyridine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Bromo-2-chloro-5-iodopyridine is primarily utilized as a building block in the synthesis of complex organic molecules. The halogen atoms present in its structure act as functional handles that can be replaced or modified through various chemical reactions. This versatility allows for the creation of diverse derivatives tailored for specific applications.
Types of Reactions
The compound can undergo several types of reactions:
- Substitution Reactions : The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
- Coupling Reactions : It participates in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions. In these processes, the halogen atoms are replaced by aryl or alkyl groups, facilitating the formation of more complex structures.
- Oxidation and Reduction Reactions : The pyridine ring can also undergo oxidation or reduction, leading to various derivatives with altered properties.
Medicinal Chemistry
Pharmaceutical Development
In the field of medicinal chemistry, this compound is explored for its potential biological activities. Research indicates that derivatives of this compound may exhibit antimicrobial, antiviral, and anticancer properties. The unique halogenation pattern enhances its interaction with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism by which this compound and its derivatives exert their effects often involves interaction with enzymes or receptors within biological systems. For example, halogenated pyridines can act as enzyme inhibitors by binding to active sites and blocking substrate access.
Industrial Applications
Synthesis of Agrochemicals and Dyes
In industrial chemistry, this compound is employed in the synthesis of agrochemicals and dyes. Its unique structure allows for the creation of compounds with specific properties that are essential for these applications.
Advanced Materials
The compound is also used in developing advanced materials due to its chemical stability and reactivity. This includes applications in polymer chemistry where it may serve as a precursor to new materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-iodopyridine and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. For example, halogenated pyridines can act as enzyme inhibitors by binding to the active site and blocking substrate access .
Comparison with Similar Compounds
Dihalogenated Pyridines
3-Bromo-2-chloropyridine (CAS 52200-48-3)
- Molecular Formula : C₅H₃BrClN
- Molecular Weight : 192.44 g/mol
- Melting Point : 52–57°C
- Reactivity : Bromine at position 3 and chlorine at position 2 allow sequential substitutions. Palladium-catalyzed amination typically targets bromine first due to its lower bond dissociation energy compared to chlorine .
5-Bromo-2-chloropyridine (CAS 53939-30-3)
- Molecular Formula : C₅H₃BrClN
- Molecular Weight : 192.44 g/mol
- Melting Point : 70–72°C
- Reactivity : Bromine at position 5 shows distinct regioselectivity in coupling reactions. For example, in SNAr reactions, chlorine at position 2 may remain inert unless forced by harsh conditions .
Comparison Table: Dihalogenated Pyridines
Trihalogenated Pyridines
5-Bromo-2-chloro-3-fluoropyridine (CAS 1211590-18-9)
- Molecular Formula : C₅H₂BrClFN
- Reactivity : Fluorine at position 3 directs substitutions to bromine or chlorine via electronic effects. Under SNAr conditions, fluorine can be replaced selectively .
5-Bromo-2-chloro-4-fluoro-3-iodopyridine (CAS Not Specified)
- Molecular Formula : C₅HBrClFIN
- Application : Used as a precursor for pentasubstituted pyridines via halogen dance reactions and magnesiation .
Key Differences :
- Electronic Effects : The iodine in this compound increases polarizability compared to fluorine, altering reaction kinetics in cross-coupling .
- Steric Bulk : Iodine’s larger atomic radius may hinder substitutions at adjacent positions compared to smaller halogens like fluorine .
Tetrahalogenated Pyridines
5-Bromo-2-chloro-4-fluoro-3-iodopyridine
- Molecular Formula : C₅HBrClFIN
- Synthetic Utility : Enables synthesis of pentasubstituted pyridines through sequential functionalization. Magnesiation at C6 allows introduction of electrophiles like aldehydes or ketones .
Comparison with Target Compound :
- Complexity : Tetrahalogenated derivatives offer more substitution sites but require precise control to avoid side reactions.
- Yield Challenges : The target compound’s trihalogenated structure balances reactivity and synthetic feasibility better than highly substituted analogs .
Biological Activity
3-Bromo-2-chloro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula CHBrClIN. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
This compound is synthesized through halogenation reactions starting from pyridine or its derivatives. Common methods include sequential bromination, chlorination, and iodination, often employing reagents such as bromine, thionyl chloride, and iodine under controlled conditions. The presence of multiple halogens enhances its reactivity and versatility in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may act as an enzyme inhibitor by binding to active sites and blocking substrate access. This mechanism is crucial for its potential applications in drug development .
Antimicrobial Activity
Research indicates that halogenated pyridines can exhibit significant antimicrobial properties. For instance, derivatives of this compound have been studied for their effectiveness against various bacterial strains. A study demonstrated that certain derivatives displayed notable inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Antiviral Activity
The compound's antiviral properties have also been explored. Some studies suggest that halogenated pyridines can interfere with viral replication processes. For example, compounds similar to this compound have shown activity against viruses by inhibiting viral enzymes essential for replication .
Anticancer Properties
In the realm of cancer research, this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar halogenated pyridine derivatives is useful. The table below summarizes key differences:
Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | Yes | Yes |
2-Bromo-5-chloropyridine | Low | No | Moderate |
3-Bromo-5-iodopyridine | High | Yes | High |
2-Chloro-5-iodopyridine | Moderate | Yes | Low |
This table illustrates that while this compound exhibits a range of biological activities, its efficacy can vary significantly compared to other compounds.
Case Studies
- Antimicrobial Efficacy : A study published in Molecules demonstrated the effectiveness of various halogenated pyridines against resistant bacterial strains. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death rates, particularly in breast cancer cells. The study attributed this effect to the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 3-bromo-2-chloro-5-iodopyridine, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The synthesis typically involves sequential halogenation of pyridine derivatives. For example, iodination at the 5-position can be achieved via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) followed by quenching with iodine. Subsequent bromination and chlorination require careful control of stoichiometry and temperature to avoid over-halogenation. Evidence from halogenated pyridine analogs (e.g., 5-bromo-2-chloro-3-fluoropyridine in ) suggests Pd-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) may be viable for regioselective halogen introduction. Reaction monitoring via TLC or HPLC is critical to optimize yields and purity.
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F if applicable) are essential for verifying molecular weight and substitution patterns. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic analysis . Additionally, differential scanning calorimetry (DSC) can characterize thermal stability and melting behavior, as seen in catalog data for related halogenated pyridines (mp 70–80°C in ).
Advanced Research Questions
Q. What strategies address contradictory reactivity data in chemoselective functionalization of this compound?
- Methodological Answer : Conflicting reactivity (e.g., preferential substitution at Br vs. Cl or I) often arises from electronic and steric effects. For example, Pd-catalyzed amination (using Xantphos ligand and Pd2dba3) in brominated pyridines favors bromide substitution due to lower bond dissociation energy . In contrast, SNAr under basic conditions may target the chloro group. Computational modeling (DFT calculations) can predict site selectivity by comparing charge distribution and frontier molecular orbitals. Experimental validation via competitive reactions with controlled equivalents of nucleophiles is recommended.
Q. How can crystallographic twinning or disorder in this compound derivatives be resolved during structure determination?
- Methodological Answer : Twinning, common in halogenated pyridines due to heavy atoms, requires advanced refinement techniques in SHELXL. Strategies include:
- Using the TWIN/BASF commands to model twin domains.
- Applying restraints to bond lengths and angles for disordered regions.
- Validating results against Hirshfeld surface analysis to ensure plausible intermolecular interactions . For example, the structure of 3-amino-5-bromo-2-iodopyridine was resolved by combining XRD data with SHELX refinement .
Q. What are the challenges in designing cross-coupling reactions with this compound, and how can competing pathways be suppressed?
- Methodological Answer : Competing Suzuki-Miyaura or Buchwald-Hartwig couplings at Br, Cl, and I positions require ligand optimization. Bulky ligands (e.g., SPhos) may suppress reactivity at sterically hindered sites. Sequential coupling protocols (e.g., iodine-selective coupling first, followed by bromine) are effective, as demonstrated in chemoselective amination of trihalopyridines . Monitoring reaction progress with in situ IR or GC-MS helps identify intermediate species and adjust conditions dynamically.
Properties
IUPAC Name |
3-bromo-2-chloro-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYGSKKFDUFJQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697685 | |
Record name | 3-Bromo-2-chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211586-80-9 | |
Record name | 3-Bromo-2-chloro-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211586-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-chloro-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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